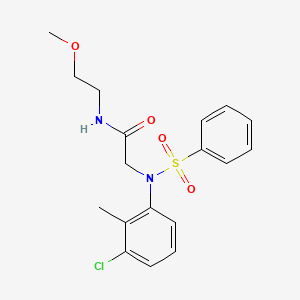![molecular formula C20H19ClN2O5 B5163083 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). It is a promising drug candidate for the treatment of cancer, especially for solid tumors.
作用機序
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide exerts its anti-tumor activity by inhibiting the signaling pathways of IGF-1R and IR, which are involved in cell growth, survival, and metabolism. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can also modulate the tumor microenvironment by suppressing angiogenesis and immune evasion.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile and can be administered orally. It has a long half-life and can reach high concentrations in the tumor tissue. This compound has also been shown to be well-tolerated in clinical trials, with manageable side effects.
実験室実験の利点と制限
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide is a valuable tool for studying the role of IGF-1R and IR in cancer biology. It can be used to investigate the downstream signaling pathways and the crosstalk between different signaling pathways. However, this compound may not be suitable for all types of cancer or all stages of cancer. It is important to carefully select the appropriate cell lines and animal models for the experiments.
将来の方向性
There are several future directions for the research and development of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide. One direction is to explore the combination therapy of this compound with other targeted therapies or immunotherapies. Another direction is to investigate the potential of this compound as a radiosensitizer or chemosensitizer. Additionally, the development of biomarkers for patient selection and monitoring of treatment response is also an important direction for future research.
合成法
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide involves several steps, including the preparation of 2-chloro-4-methoxyphenol, 2-methoxybenzylamine, and isoxazolecarboxylic acid. The final product is obtained by coupling these three compounds using appropriate reagents and conditions. The detailed synthesis method and chemical structures of the intermediates and final product can be found in the literature.
科学的研究の応用
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential anti-tumor activity. It has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including lung, breast, prostate, and ovarian cancers. This compound has also been tested in combination with other anticancer drugs to enhance their efficacy.
特性
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-14-7-8-19(16(21)9-14)27-12-15-10-17(23-28-15)20(24)22-11-13-5-3-4-6-18(13)26-2/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCLQGFAGMPQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
![2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5163013.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)

![ethyl 6-methyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)


![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)

